Cas no 2229550-80-3 (2-methyl-2-(4-methylthiophen-3-yl)propan-1-amine)

2-Methyl-2-(4-methylthiophen-3-yl)propan-1-amine is a specialized organic compound featuring a thiophene ring substituted with a methyl group at the 4-position and a branched amine side chain. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a building block for bioactive molecules. The tertiary carbon adjacent to the amine group enhances steric hindrance, which may influence selectivity in synthetic pathways. Its thiophene moiety offers opportunities for further functionalization, making it valuable in heterocyclic chemistry. The compound's stability and defined stereochemistry contribute to its suitability for precise synthetic modifications. Proper handling and storage under inert conditions are recommended to maintain integrity.
2-methyl-2-(4-methylthiophen-3-yl)propan-1-amine structure
2229550-80-3 structure
Product Name:2-methyl-2-(4-methylthiophen-3-yl)propan-1-amine
CAS No:2229550-80-3
MF:C9H15NS
MW:169.28710103035
CID:6406740
PubChem ID:165712590
Update Time:2025-10-21

2-methyl-2-(4-methylthiophen-3-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2-(4-methylthiophen-3-yl)propan-1-amine
    • 2229550-80-3
    • EN300-1749463
    • Inchi: 1S/C9H15NS/c1-7-4-11-5-8(7)9(2,3)6-10/h4-5H,6,10H2,1-3H3
    • InChI Key: VPLFIVPFAPOYMS-UHFFFAOYSA-N
    • SMILES: S1C=C(C)C(=C1)C(C)(C)CN

Computed Properties

  • Exact Mass: 169.09252066g/mol
  • Monoisotopic Mass: 169.09252066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 54.3Ų

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Additional information on 2-methyl-2-(4-methylthiophen-3-yl)propan-1-amine

Professional Introduction to Compound with CAS No. 2229550-80-3 and Product Name: 2-methyl-2-(4-methylthiophen-3-yl)propan-1-amine

The compound with the CAS number 2229550-80-3 and the product name 2-methyl-2-(4-methylthiophen-3-yl)propan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly the presence of a methylthiophene moiety, contribute to its unique chemical and pharmacological properties.

Recent studies have highlighted the potential of 2-methyl-2-(4-methylthiophen-3-yl)propan-1-amine as a lead compound in the development of novel therapeutic agents. The methylthiophene ring is known for its ability to interact with various biological targets, including enzymes and receptors, which are crucial for modulating physiological processes. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and π-stacking, depending on the specific context.

The synthesis of 2-methyl-2-(4-methylthiophen-3-yl)propan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the methylthiophene group at the 4-position enhances the compound's solubility and bioavailability, which are critical factors for its efficacy as a drug candidate. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.

In terms of biological activity, preliminary studies suggest that 2-methyl-2-(4-methylthiophen-3-yl)propan-1-amine exhibits inhibitory effects on certain enzymes involved in inflammatory pathways. This makes it a potential candidate for treating conditions such as arthritis and other inflammatory disorders. Additionally, the compound's structural similarity to known bioactive molecules has prompted researchers to explore its potential in drug repurposing strategies.

The pharmacokinetic properties of 2-methyl-2-(4-methylthiophen-3-yl)propan-1-amine are also of great interest. Its metabolic stability and excretion pathways have been thoroughly investigated using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These studies aim to optimize dosing regimens and minimize potential side effects, ensuring safe and effective therapeutic use.

One of the most exciting aspects of 2-methyl-2-(4-methylthiophen-3-yl)propan-1-amine is its potential in combination therapy. By pairing it with other compounds that target different pathways, researchers hope to achieve synergistic effects that could lead to more effective treatments for complex diseases. Computational modeling and high-throughput screening techniques are being used to identify optimal drug combinations based on molecular interactions.

The regulatory landscape for new pharmaceutical compounds like 2-methyl-2-(4-methylthiophen-3-y l)propan -1 -amine is stringent but well-established. Researchers must navigate through rigorous preclinical testing before advancing to human clinical trials. These trials are designed to evaluate safety, efficacy, and dosing in various populations, ensuring that the final drug product meets regulatory standards and provides real-world benefits to patients.

In conclusion, 2-methyl -2-(4 -m ethylthiophen -3 -y l) propan -1 -am ine represents a promising area of research in pharmaceutical chemistry. Its unique structural features and biological activities make it a valuable candidate for further development into new therapeutic agents. As research continues, we can expect more insights into its potential applications and mechanisms of action, paving the way for innovative treatments in various medical fields.

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